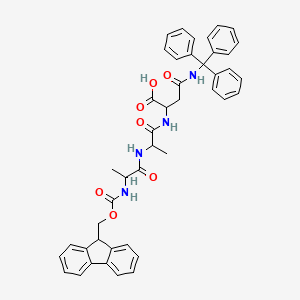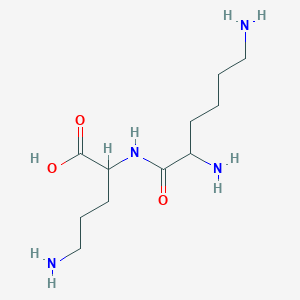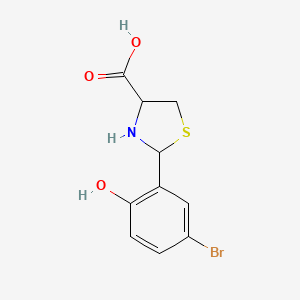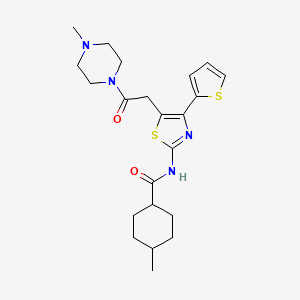
methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate typically involves multiple steps, starting from readily available starting materialsThis reaction is usually carried out under mild conditions to ensure high yields and selectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using flow microreactor systems. These systems offer several advantages, including improved efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used to study enzyme-substrate interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate involves the selective deprotection of the Boc group. This process is typically achieved using mild reagents such as oxalyl chloride in methanol, which selectively removes the Boc group without affecting other functional groups in the molecule . The deprotection reaction proceeds through the formation of an intermediate, which then undergoes further transformations to yield the desired product.
類似化合物との比較
Similar Compounds
Methyl (Z)-2-(4-amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate: This compound lacks the Boc protecting group, making it more reactive but less stable under certain conditions.
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoic acid: This compound features a carboxylic acid group instead of an ester, which can alter its reactivity and solubility properties.
Uniqueness
Methyl (Z)-2-(4-((tert-butoxycarbonyl)amino)butanoyl)-5,9-dimethyldeca-4,8-dienoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. This feature makes it particularly valuable in synthetic organic chemistry, where selective protection and deprotection of functional groups are crucial for the successful synthesis of complex molecules .
特性
分子式 |
C22H37NO5 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
methyl (4Z)-5,9-dimethyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]deca-4,8-dienoate |
InChI |
InChI=1S/C22H37NO5/c1-16(2)10-8-11-17(3)13-14-18(20(25)27-7)19(24)12-9-15-23-21(26)28-22(4,5)6/h10,13,18H,8-9,11-12,14-15H2,1-7H3,(H,23,26)/b17-13- |
InChIキー |
DVLXHEQBINJLFE-LGMDPLHJSA-N |
異性体SMILES |
CC(=CCC/C(=C\CC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)/C)C |
正規SMILES |
CC(=CCCC(=CCC(C(=O)CCCNC(=O)OC(C)(C)C)C(=O)OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3,5-bis(trifluoromethyl)phenyl]-3-[2-(dimethylamino)cyclohexyl]urea](/img/structure/B12302807.png)

![3-(4-Methoxyphenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid](/img/structure/B12302836.png)


![1-ethoxycarbonyloxyethyl 12,19-difluoro-11-hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylate](/img/structure/B12302849.png)

![(R)-3-(2-((1S,4R)-rel-4-((2-Aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid dihydrochloride](/img/structure/B12302866.png)
![(1S,3S,5S)-rel-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylicacid](/img/structure/B12302874.png)
![1,2,5-Naphthalenetrimethanol, 1,4,4a,5,6,7,8,8a-octahydro-5,8a-dimethyl-, [1R-(1alpha,4abeta,5alpha,8aalpha)]-](/img/structure/B12302879.png)

![5-(Difluoromethyl)-2-(ethylimino)-hexahydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B12302883.png)
![(2R)-2-{[(3S)-2-[(tert-Butoxy)carbonyl]-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}-2-phenylacetic acid](/img/structure/B12302896.png)
